N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Description
N-(2,5-Dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted with a phenoxymethyl group at position 5 and a 2,5-dimethylphenyl carboxamide moiety at position 2. Its structure combines lipophilic (dimethylphenyl, phenoxymethyl) and polar (amide) groups, which influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-8-9-15(2)18(12-14)21-20(22)19-11-10-17(24-19)13-23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJWRUWZVMQZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.
Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the furan derivative with an amine, such as 2,5-dimethylaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several derivatives, particularly in the substitution patterns of the phenyl and furan rings. Below is a comparative analysis of key analogues:
Key Comparative Insights
Substituent Position and Bioactivity
- The 2,5-dimethylphenyl group in the target compound contrasts with 3,5-dimethylphenyl in analogues (e.g., and ). The ortho/para substitution (2,5-dimethyl) may reduce steric hindrance compared to meta (3,5-dimethyl), enhancing interaction with hydrophobic binding pockets .
- Electron-withdrawing groups (e.g., chlorine in ) improve activity in PET inhibition, while electron-donating groups (e.g., methoxy in ) enhance lipophilicity and bioavailability .
Core Structure Differences Furan vs.
Physicochemical Properties Lipophilicity (logP) is a critical determinant of bioactivity.
Biological Activity
N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a carboxamide group, and a phenoxymethyl moiety. These structural elements are significant as they contribute to the compound's interaction with biological targets. The presence of the dimethylphenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity, affecting metabolic pathways.
- Receptors : Potential interactions with specific receptors could lead to alterations in signal transduction pathways.
- Gene Expression : Modulation of gene expression may occur through pathways influenced by the compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of angiogenesis
- Disruption of cell cycle progression
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of vital metabolic processes.
Case Studies and Experimental Data
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Anticancer Studies :
- A study evaluating the cytotoxic effects of phenylfuran derivatives found that modifications to the furan ring significantly influenced their ability to induce apoptosis in cancer cells (e.g., B16F10 melanoma cells) .
- Another investigation highlighted that related compounds activated the Nrf2 signaling pathway, leading to enhanced expression of cytoprotective enzymes and reduced oxidative stress in human colon fibroblast models .
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Antimicrobial Efficacy :
- In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
